molecular formula C18H29NO6 B13432782 Memantine N-beta-D-Glucuronide

Memantine N-beta-D-Glucuronide

Cat. No.: B13432782
M. Wt: 355.4 g/mol
InChI Key: HYFLKMZNQYTCMY-OXJQGVFDSA-N
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Description

Memantine N-beta-D-Glucuronide is a metabolite of memantine, a medication primarily used to treat moderate-to-severe Alzheimer’s disease. Memantine itself is an N-methyl-D-aspartate (NMDA) receptor antagonist that helps to moderate the neurotoxicity associated with Alzheimer’s and other neurodegenerative diseases . The glucuronide conjugate form, this compound, is formed through the process of glucuronidation, which enhances the solubility and excretion of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Memantine N-beta-D-Glucuronide involves the glucuronidation of memantine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, often in an aqueous buffer at a physiological pH .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified using chromatographic techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Memantine N-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of the parent compound, memantine .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Conjugation: UDPGA and UGT enzymes in an aqueous buffer.

Major Products:

    Hydrolysis: Memantine

    Conjugation: this compound

Comparison with Similar Compounds

Uniqueness: Memantine N-beta-D-Glucuronide is unique in its enhanced solubility and excretion properties, which are not observed in the parent compound or other metabolites. This makes it particularly valuable in studying the pharmacokinetics and metabolism of memantine .

Properties

Molecular Formula

C18H29NO6

Molecular Weight

355.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,5R)-3,5-dimethyl-1-adamantyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H29NO6/c1-16-3-9-4-17(2,6-16)8-18(5-9,7-16)19-14-12(22)10(20)11(21)13(25-14)15(23)24/h9-14,19-22H,3-8H2,1-2H3,(H,23,24)/t9?,10-,11-,12+,13-,14+,16+,17+,18?/m0/s1

InChI Key

HYFLKMZNQYTCMY-OXJQGVFDSA-N

Isomeric SMILES

C[C@@]12CC3C[C@](C1)(CC(C3)(C2)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)C(=O)O)O)O)O)C

Origin of Product

United States

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